1,1,3,3-Tetramethylbutyl isocyanide
Overview
Description
1,1,3,3-Tetramethylbutyl isocyanide: is an organic compound with the molecular formula C₉H₁₇N tert-Octyl isocyanide and is used in various chemical reactions and industrial applications. This compound is characterized by its isocyanide functional group, which is known for its reactivity and versatility in organic synthesis .
Mechanism of Action
Target of Action
1,1,3,3-Tetramethylbutyl isocyanide, also known as tert-Octyl isocyanide or Walborsky’s reagent , is a technical grade compound used in organic synthesis
Mode of Action
It is known to be used in the synthesis of various organic compounds . It may interact with its targets through the isocyanide functional group, which is known to participate in various chemical reactions.
Biochemical Pathways
It has been used in the synthesis of substituted furans and imides , indicating that it may play a role in the biochemical pathways leading to these compounds.
Result of Action
Its primary use in the synthesis of other compounds suggests that its main effect may be the transformation of target molecules into new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethylbutyl isocyanide can be synthesized through the reaction of N-(1,1,3,3-tetramethylbutyl)formamide with thionyl chloride in the presence of dimethylformamide (DMF) under a nitrogen atmosphere . The reaction involves the formation of the isocyanide group from the formamide precursor.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetramethylbutyl isocyanide undergoes various chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.
Addition Reactions: It can react with electrophiles to form addition products.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form cyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Catalysts: Transition metal catalysts are often used to facilitate these reactions.
Major Products: The major products formed from these reactions include substituted isocyanides, imides, and various cyclic compounds .
Scientific Research Applications
1,1,3,3-Tetramethylbutyl isocyanide is used in a wide range of scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of polymers and advanced materials.
Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction efficiency
Comparison with Similar Compounds
- tert-Butyl isocyanide
- Cyclohexyl isocyanide
- 4-Methoxyphenyl isocyanide
- 2-Morpholinoethyl isocyanide
Uniqueness: 1,1,3,3-Tetramethylbutyl isocyanide is unique due to its steric hindrance provided by the tetramethylbutyl group, which influences its reactivity and selectivity in chemical reactions. This steric effect makes it a valuable reagent in the synthesis of sterically demanding molecules .
Properties
IUPAC Name |
2-isocyano-2,4,4-trimethylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-8(2,3)7-9(4,5)10-6/h7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPXQMYCTGCWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065784 | |
Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanide | |
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CAS No. |
14542-93-9 | |
Record name | 2-Isocyano-2,4,4-trimethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14542-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014542939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14542-93-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVN2N5TVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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